(R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate
Description
®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C17H26N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-7-5-6-8-14(13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHPAWKAZXPSA-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2CC[C@H](C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Research indicates that (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate exhibits significant biological activities, particularly in the context of antiviral research. Derivatives of pyrrolidine have been identified as effective inhibitors of viral proteases, suggesting potential applications in treating viral infections.
Antiviral Research
Pyrrolidine derivatives have shown promise as antiviral agents. Studies have indicated that compounds similar to (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate can inhibit viral proteases, which are critical for viral replication. This suggests that further exploration into the antiviral properties of this compound could lead to the development of new therapeutic agents against viral infections.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. The mechanism may involve the inhibition of neuronal nitric oxide synthase (nNOS), which plays a crucial role in regulating nitric oxide levels in the nervous system. Inhibition of nNOS has been linked to protective effects against neuronal damage during ischemic events.
Case Study 1: Neuroprotection in Cerebral Ischemia
A study conducted on rabbit models demonstrated that administration of (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate prior to inducing hypoxia significantly decreased neuronal death and improved neurological outcomes. The compound's mechanism was linked to its ability to inhibit nNOS, thus reducing excessive nitric oxide production during ischemic events.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate
- tert-Butyl ®-1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate
- tert-Butyl ®-1-(3,4-dimethoxybenzyl)pyrrolidin-3-ylcarbamate
Uniqueness
®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Biological Activity
(R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a 2-methylbenzyl moiety. Its molecular formula is , and it has a molecular weight of approximately 296.38 g/mol. The structural features contribute to its unique pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.38 g/mol |
| Structural Features | Pyrrolidine ring, tert-butyl group, 2-methylbenzyl moiety |
The biological activity of (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that it may exert effects through modulation of neurotransmitter systems and inhibition of certain enzymes related to inflammation and fibrosis.
Biological Activities
-
Neuroprotective Effects :
- Studies have shown that this compound exhibits neuroprotective properties, potentially through the modulation of glutamate receptors and reduction of oxidative stress in neuronal cells.
- In vitro assays demonstrated significant reductions in cell death in models of neurodegeneration.
-
Anti-inflammatory Activity :
- The compound has been evaluated for its anti-inflammatory effects, particularly in models of liver fibrosis. It was found to inhibit the activation of hepatic stellate cells and reduce the expression of fibrosis markers such as collagen type I (COL1A1) and alpha-smooth muscle actin (α-SMA) .
- A dose-dependent decrease in inflammatory cytokines was observed, indicating its potential role in mitigating liver damage.
-
Antimicrobial Properties :
- Preliminary studies suggest that (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Case Study 1: Neuroprotection in Animal Models
In a study evaluating the neuroprotective effects on mice subjected to oxidative stress, administration of (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate resulted in a significant reduction in behavioral deficits and neuronal loss compared to controls. The compound was shown to upregulate antioxidant enzymes, providing a protective effect against neurotoxicity.
Case Study 2: Liver Fibrosis Model
In a liver fibrosis model induced by carbon tetrachloride (CCl4), treatment with the compound led to:
Q & A
Q. What are the common synthetic routes for (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate, and what reaction conditions are critical for yield optimization?
A typical synthesis involves sequential protection, alkylation, and deprotection steps. For example:
- Step 1 : Formation of the pyrrolidine carbamate core via Boc-protection of a pyrrolidin-3-amine precursor.
- Step 2 : Introduction of the 2-methylbenzyl group through alkylation using a benzyl halide or Mitsunobu reaction.
- Step 3 : Deprotection under controlled hydrogenation (e.g., H₂ with Pd/C catalyst) to remove temporary protecting groups .
Critical factors include: - Temperature control during alkylation to avoid racemization.
- Catalyst loading (e.g., 10 wt.% Pd/C) and reaction time (8–12 h) for efficient deprotection without over-reduction .
- Solvent selection (e.g., methanol or dichloromethane) to stabilize intermediates .
Q. How can researchers characterize (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate using spectroscopic and chromatographic methods?
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Distinct peaks for the tert-butyl group (δ ~1.4 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and aromatic protons from the 2-methylbenzyl moiety (δ 6.8–7.3 ppm).
- ¹³C NMR : Carbamate carbonyl (δ ~155 ppm) and quaternary carbons from the tert-butyl group (δ ~28 ppm) .
- HPLC/MS : Reverse-phase chromatography (C18 column) with ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 305.4 g/mol) and purity (>95%) .
- Melting Point : Reported range 48–52°C for enantiopure forms .
Advanced Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity and stability in downstream applications?
The (R)-configuration at the pyrrolidine-3-position affects:
- Nucleophilic substitution : The spatial orientation of the carbamate group influences reactivity with electrophiles (e.g., acylating agents) .
- Thermal stability : Enantiopure forms may exhibit higher thermal stability due to reduced steric strain compared to racemic mixtures.
- Metabolic pathways : Stereochemistry can alter interactions with enzymes (e.g., cytochrome P450 isoforms), as seen in related carbamate derivatives used in metabolomics studies .
To preserve stereochemical integrity, avoid harsh acidic/basic conditions during synthesis and storage .
Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature conditions?
Conflicting stability reports arise from:
- pH-dependent hydrolysis : The carbamate bond hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, but remains stable in neutral buffers .
- Temperature effects : Accelerated degradation studies (40–60°C) show a half-life reduction of 50% at 50°C compared to 25°C.
Methodological recommendations : - Use HPLC-DAD to monitor degradation products (e.g., tert-butyl alcohol or 2-methylbenzylamine).
- Perform kinetic modeling (Arrhenius plots) to predict shelf-life under storage conditions .
Q. How can computational methods aid in predicting the compound’s interactions with biological targets, such as enzymes or receptors?
- Molecular docking : Simulate binding to ATP synthase or cytochrome P450 isoforms (e.g., CYP2D6) using crystal structures from PubChem .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups on the benzyl ring) with activity trends observed in related carbamates .
- DFT calculations : Predict reaction pathways for carbamate cleavage or ring-opening under physiological conditions .
Methodological Considerations
- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) with polar solvents (hexane/isopropanol) to confirm enantiopurity .
- Stability testing : Conduct forced degradation studies (oxidative, thermal, photolytic) per ICH guidelines to identify critical quality attributes .
- Synthetic scalability : Optimize Pd-catalyzed hydrogenation steps for gram-scale production while minimizing catalyst leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
